Technical Guide: Solubility Profile of 6-Ethoxy-3-nitropyridin-2-amine in Organic Solvents
The following technical guide is structured to provide a comprehensive solubility profile for 6-Ethoxy-3-nitropyridin-2-amine , integrating structural analysis, predictive modeling, and standardized experimental protocol...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to provide a comprehensive solubility profile for 6-Ethoxy-3-nitropyridin-2-amine , integrating structural analysis, predictive modeling, and standardized experimental protocols.
[1]
Executive Summary & Chemical Identity
6-Ethoxy-3-nitropyridin-2-amine is a functionalized pyridine intermediate critical in the synthesis of heterocyclic pharmaceuticals, particularly kinase inhibitors and antiviral agents.[1] Its solubility behavior is governed by a "push-pull" electronic system and a dominant intramolecular hydrogen bond, which significantly alters its interaction with solvents compared to non-nitrated analogs.
Property
Specification
IUPAC Name
6-Ethoxy-3-nitropyridin-2-amine
CAS Number
40851-82-9
Molecular Formula
C₇H₉N₃O₃
Molecular Weight
183.17 g/mol
Appearance
Yellow to Orange Crystalline Solid
Electronic Character
Push-Pull System (Donor: -NH₂, -OEt; Acceptor: -NO₂, Pyridine N)
Structural Analysis: The Mechanistic Basis of Solubility
To accurately predict and manipulate the solubility of this compound, one must understand the intramolecular forces at play. Unlike simple amine salts, this molecule exhibits Intramolecular Hydrogen Bonding (IMHB) .
The "Pseudo-Ring" Effect
The amino group at position 2 acts as a hydrogen bond donor, while the oxygen of the nitro group at position 3 acts as an acceptor. This forms a stable, planar 6-membered "pseudo-ring."
Consequence 1 (Lipophilicity): This internal bond "masks" the polarity of the amine and nitro groups, preventing them from interacting strongly with water. This significantly increases solubility in non-polar and chlorinated solvents (e.g., DCM, Toluene) compared to isomers where these groups are distant.
Consequence 2 (Lattice Energy): The planar structure allows for efficient stacking in the crystal lattice, often requiring heat to disrupt (hence, temperature-dependent solubility in alcohols).
Figure 1: Structural determinants of solubility. The red dashed line represents the critical intramolecular hydrogen bond that dictates the solvent compatibility profile.
Solubility Profile & Solvent Selection
Note: Specific quantitative values for this intermediate are often proprietary. The following classifications are derived from structural analogs (e.g., 2-amino-3-nitro-6-methoxypyridine) and validated synthesis protocols.
Solvent Compatibility Matrix[1]
Solvent Class
Representative Solvents
Solubility Rating
Operational Notes
Polar Aprotic
DMSO, DMF, DMAc
High (>100 mg/mL)
Primary Choice for Stock Solutions. Excellent solubilization due to disruption of pi-stacking.[1] Hard to remove; avoid for reaction workups if possible.
Chlorinated
DCM, Chloroform
Good (20-50 mg/mL)
Ideal for Extraction/Chromatography. The IMHB makes the molecule sufficiently lipophilic for these solvents.
Polar Protic
Methanol, Ethanol
Temperature Dependent
Best for Recrystallization. Moderate solubility at RT; high solubility at reflux. Cooling yields pure crystals.
Esters/Ketones
Ethyl Acetate, Acetone
Moderate (10-30 mg/mL)
Good general-purpose solvents.[1] Acetone is excellent for rapid dissolution but not for reflux (low BP).
Non-Polar
Hexanes, Heptane
Poor (<1 mg/mL)
Anti-Solvent. Use these to precipitate the compound from DCM or Ethyl Acetate solutions.
Aqueous
Water, PBS
Very Low
Practically insoluble at neutral pH. Solubility increases significantly in acidic media (pH < 2) due to protonation of the pyridine nitrogen.
Practical Application: Recrystallization Strategy
Based on the solubility differential, the recommended purification method is recrystallization from hot Ethanol .
Dissolve crude solid in boiling Ethanol (approx. 10-15 mL/g).
If insoluble particulates remain, hot filter.
Allow to cool slowly to Room Temperature (RT), then to 4°C.
The 6-ethoxy chain adds flexibility, potentially lowering the melting point compared to the methoxy analog, but the nitro-amine interaction ensures crystallinity.
This protocol includes "Checkpoints" (CP) to ensure data integrity.
Step 1: Sample Preparation
Add excess solid (~50 mg) to 1 mL of the target solvent in a clear glass vial.
CP1 (Visual Check): If the solid dissolves completely, add more solid until a visible precipitate remains. Validation: Saturation cannot be assumed without visible undissolved solid.[1][2]
Step 2: Equilibration
Agitate vials at the target temperature (e.g., 25°C) for 24 hours.
CP2 (Kinetic Check): Measure solubility at 24h and 48h. If values differ by >5%, continue agitation. Validation: Ensures thermodynamic equilibrium is reached.
Step 3: Filtration & Dilution
Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the filter).
Immediately dilute the filtrate with a "strong" solvent (e.g., Acetonitrile or Methanol) to prevent precipitation upon cooling.
Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile (Isocratic 50:50 usually sufficient).
Detection: UV at 254 nm (Nitroaromatics absorb strongly here).
Calculation:
Figure 2: Standardized workflow for gravimetric or chromatographic solubility determination.
Safety & Handling
Energetic Potential: As a nitro-pyridine, this compound possesses significant chemical energy. While generally stable, avoid heating dry solids above 100°C without DSC (Differential Scanning Calorimetry) validation.
Toxicology: Treat as a potential mutagen. Nitro-aromatics often intercalate DNA.[1] Use full PPE (gloves, goggles, fume hood).
PubChem. Compound Summary: 6-Methoxy-3-nitropyridin-2-amine (Analog).[1][3] National Library of Medicine. Link
BenchChem. Technical Guide: Solubility Profile of 6-Methoxy-2-nitropyridin-3-amine. (Provides analog solubility protocols). Link
Deady, L. W., et al. "Synthesis of some 2-amino-3-nitropyridines."[1][4] Australian Journal of Chemistry, 1982, 35, 2025–34. (Describes synthesis and recrystallization solvents for this class). Link
Introduction: The Strategic Importance of the 2-Amino-3-Nitropyridine Scaffold
An In-Depth Technical Guide to the Structure-Activity Relationship of 2-Amino-3-Nitropyridine Derivatives For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, certain m...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Structure-Activity Relationship of 2-Amino-3-Nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. The 2-aminopyridine moiety is one such "privileged structure," celebrated for its capacity to serve as a versatile scaffold in drug discovery.[1] Its simple, low-molecular-weight design allows for straightforward synthesis and derivatization, minimizing side reactions and facilitating the identification of metabolites.[1] When further functionalized with a nitro group at the 3-position, the resulting 2-amino-3-nitropyridine core becomes a highly valuable intermediate and pharmacophore, particularly in the development of kinase inhibitors, antimicrobial agents, and anticancer therapies.[2][3]
The presence of an electron-donating amino group at the C2 position and a strong electron-withdrawing nitro group at the C3 position creates a unique electronic environment. This arrangement not only dictates the molecule's reactivity for further synthesis but also governs its interactions with biological targets.[4][5] The amino group frequently acts as a crucial hydrogen bond donor, anchoring the molecule within the hinge region of kinase active sites, a common feature of many kinase inhibitors.[6] Meanwhile, the nitro group can modulate enzyme activity, participate in critical interactions, or serve as a synthetic handle for conversion to other functional groups, enabling extensive exploration of the chemical space.[2][7]
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-amino-3-nitropyridine derivatives. It delves into the causality behind experimental choices in their synthesis and biological evaluation, offers detailed protocols for key methodologies, and visually maps the complex relationships that govern their therapeutic potential.
Core Chemistry: Synthesis and Physicochemical Properties
The 2-amino-3-nitropyridine molecule (CAS: 4214-75-9) is a yellow crystalline solid with a molecular weight of 139.11 g/mol and a melting point between 163-165°C.[8][9] Its unique reactivity stems from the interplay between the amino and nitro substituents.
Synthesis Strategies:
The preparation of the 2-amino-3-nitropyridine core is a critical first step for any drug discovery program centered on this scaffold. The most common approach is the direct nitration of 2-aminopyridine. However, this reaction requires careful control to manage regioselectivity and prevent the formation of undesired isomers like 2-amino-5-nitropyridine.[8][10] Challenges include the potential for over-nitration and side reactions, which can lead to low yields and difficult purification.[11]
To overcome these issues, multi-step procedures are often employed to improve yield and purity. These methods may involve protecting groups or the use of halogenated intermediates to direct the nitration to the desired position.[11][12]
Experimental Protocol: A Two-Step Synthesis of 2-Amino-3-Nitropyridine
This protocol is based on a method designed to improve yield and reduce by-products by first brominating the 2-aminopyridine intermediate.[11]
Step 1: Synthesis of 2-Amino-5-Bromopyridine
Dissolve 2-aminopyridine in an appropriate organic solvent (e.g., dimethylformamide).
While stirring, slowly add liquid bromine dropwise to the reaction mixture at a controlled rate (e.g., one drop every 4-5 seconds).
Heat the reaction to approximately 50-55°C and maintain for 1-2 hours.
Upon completion (monitored by TLC), process the reaction mixture to isolate the 2-amino-5-bromopyridine intermediate. This may involve neutralization, extraction, and purification via crystallization or chromatography.
Step 2: Nitration and Reduction to 2-Amino-3-Nitropyridine
Slowly add a pre-mixed nitrating agent (concentrated nitric acid and concentrated sulfuric acid) dropwise to the 2-amino-5-bromopyridine from Step 1, keeping the temperature controlled.
After the addition is complete, carefully heat the reaction mixture to 110-120°C and maintain for 6-7 hours.
Cool the reaction and perform a post-treatment workup, which typically involves quenching with ice water.
The final step is a hydrogenation reduction to remove the bromine at the 5-position, yielding the target 2-amino-3-nitropyridine.
High-yield synthetic workflow for 2-amino-3-nitropyridine.
Dissecting the Structure-Activity Relationship (SAR)
The therapeutic efficacy of 2-amino-3-nitropyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. Understanding these relationships is paramount for rational drug design.
Kinase Inhibition: A Privileged Scaffold for Hinge Binding
The 2-aminopyridine scaffold is a well-established hinge-binder in kinase inhibitors.[6] The N1 nitrogen of the pyridine ring and the exocyclic amino group form critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[13]
The Role of the 2-Amino Group: This group is often considered essential for potent activity. Modifications here can be detrimental, though N-alkylation or acylation can sometimes be tolerated or even beneficial for targeting specific subpockets.
The Impact of the 3-Nitro Group: The strong electron-withdrawing nature of the nitro group can influence the pKa of the pyridine nitrogen and the hydrogen bonding capacity of the 2-amino group, thereby modulating binding affinity. Furthermore, it can be reduced to an amine, providing a vector for further chemical exploration to enhance potency and selectivity.[2]
Substitutions at C4, C5, and C6: These positions are key for tuning the molecule's properties.
C4-Position: Bulky substituents at this position can be used to target the solvent-exposed region, often improving selectivity and pharmacokinetic properties.
C5-Position: Introduction of groups at this position, such as halogens (e.g., fluorine), can significantly enhance potency. For example, derivatives of 2-Bromo-5-fluoro-3-nitropyridine have shown promise in developing potent antimicrobial agents.[7]
C6-Position: This position often points towards the ribose-binding pocket. Small alkyl or alkoxy groups here can improve binding affinity.
Key modification points on the 2-amino-3-nitropyridine scaffold.
Anticancer and Antimicrobial Activity
Beyond kinase inhibition, 2-amino-3-nitropyridine derivatives have demonstrated broad biological activity.
Anticancer Mechanisms: The nitro group is hypothesized to be a key player in the cytotoxic potential of these compounds against cancer cells.[7] Some 3-nitropyridine analogues act as microtubule-targeting agents, binding to the colchicine site of tubulin, inducing G2-M phase cell cycle arrest, and inhibiting tubulin polymerization.[14] SAR studies on antiproliferative activity have shown that the number and position of substituents like methoxy (O-CH3) and nitro (NO2) groups can dramatically affect IC50 values against cancer cell lines.[15]
Antimicrobial Potential: Nitropyridine derivatives have shown notable efficacy against various bacterial strains, including Mycobacterium tuberculosis. The presence of both fluoro and nitro groups on the pyridine ring appears to be a key factor in imparting significant antibacterial properties. Certain derivatives are also being explored as potential new antibiotics.
Data Summary: SAR of 2-Amino-3-Nitropyridine Derivatives
To optimize lead compounds, medicinal chemists often turn to strategies like bioisosteric replacement and scaffold hopping to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties or to navigate around existing intellectual property.[16][17]
Bioisosteric Replacement: This involves substituting one functional group with another that has similar physical or chemical properties.[18][19]
Nitro Group Bioisosteres: The nitro group, while often crucial for activity, can sometimes be a liability due to potential metabolic reduction to toxic species. Common bioisosteres include the cyano (-CN), sulfonamide (-SO2NHR), or trifluoromethyl (-CF3) groups. These replacements can maintain the necessary electron-withdrawing character while improving the metabolic stability profile.
Pyridine Ring Bioisosteres: The pyridine ring itself can be replaced by other five- or six-membered heterocycles to fine-tune properties.
Scaffold Hopping: This more drastic approach involves replacing the entire 2-amino-3-nitropyridine core with a topologically similar but structurally distinct scaffold.[16] For kinase inhibitors, promising scaffold hops include moving to other known hinge-binding motifs like pyrazolo[3,4-d]pyrimidines or pyrrolo[2,3-d]pyrimidines, which are also isosteres of the adenine ring of ATP.[13][20]
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of synthesized 2-amino-3-nitropyridine derivatives against a target kinase.
Objective: To determine the IC50 value of a test compound against a specific protein kinase.
Materials:
Recombinant purified target kinase
Specific peptide substrate for the kinase
ATP (Adenosine triphosphate)
Test compounds dissolved in DMSO
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
384-well microplates
Methodology:
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
Reaction Setup: In a 384-well plate, add the following in order:
Assay buffer.
Test compound from the dilution series (final DMSO concentration should be ≤1%). Include positive (known inhibitor) and negative (DMSO only) controls.
Peptide substrate and ATP solution (at or near the Km value for the kinase).
Initiate Reaction: Add the target kinase enzyme to all wells to start the reaction.
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 60 minutes).
Stop and Detect: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of product (phosphorylated substrate) or the amount of ATP remaining.
Data Acquisition: Read the plate on a suitable plate reader (e.g., luminometer, fluorescence reader).
Data Analysis: Convert the raw data to percent inhibition relative to controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Perspectives
The 2-amino-3-nitropyridine scaffold stands as a testament to the power of privileged structures in drug discovery. Its synthetic tractability and inherent ability to engage with key biological targets, particularly protein kinases, have cemented its role as a valuable starting point for medicinal chemistry campaigns. The structure-activity relationships discussed herein highlight a clear logic for optimization: the 2-amino group serves as a reliable anchor, while modifications at the C4, C5, and C6 positions provide the levers to tune potency, selectivity, and drug-like properties.
The future of this scaffold lies in its continued exploration against novel targets and in the intelligent application of advanced design strategies. Addressing potential liabilities of the nitro group through bioisosteric replacement will be crucial for translating potent compounds into viable clinical candidates. As our understanding of disease biology deepens, the versatility of the 2-amino-3-nitropyridine framework ensures it will remain a relevant and powerful tool in the hands of drug development professionals for years to come.
References
Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Chemical Reagents.
Exploring the Biological Activity of Nitropyridine Deriv
Preparation method of 2-amino-3-nitro pyridine. (n.d.).
Nitropyridines in the Synthesis of Bioactive Molecules. (2022). MDPI.
2-Amino-3-nitropyridine: Comprehensive Overview and Applic
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). PMC.
Process for preparation of nitropyridine derivatives. (2010).
Synthesis of 2-amino-3-cyanopyridine derivatives. (n.d.).
Nitropyridines in the Synthesis of Bioactive Molecules. (2022). PMC - NIH.
Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. (1990).
Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019).
Bioisosteric Replacements. (n.d.). Chemspace.
2-Aminopyridine – an unsung hero in drug discovery. (2022). RSC Publishing.
Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). PMC.
6-Ethoxy-3-nitropyridin-2-amine suppliers and price comparison
The following technical guide details the procurement, quality control, and chemical utility of 6-Ethoxy-3-nitropyridin-2-amine , a critical heterocyclic building block in medicinal chemistry. Procurement, Quality Assura...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the procurement, quality control, and chemical utility of 6-Ethoxy-3-nitropyridin-2-amine , a critical heterocyclic building block in medicinal chemistry.
Procurement, Quality Assurance, and Synthetic Utility
Executive Summary
6-Ethoxy-3-nitropyridin-2-amine (CAS: 40851-82-9 ) is a highly functionalized pyridine scaffold used primarily as an intermediate in the synthesis of kinase inhibitors (e.g., BTK inhibitors) and other bioactive heterocycles.[1] Its structure features three distinct functional handles—an amino group, a nitro group, and an ethoxy group—allowing for versatile orthogonal functionalization.
Due to the regiochemical challenges in its synthesis, this compound commands a premium price compared to simpler nitropyridines. This guide provides a direct comparison of suppliers, estimated pricing models, and a rigorous Quality Control (QC) protocol to ensure the integrity of your research material.
Market Analysis:
This compound is classified as a Tier 2 Building Block —widely available but not a commodity chemical. Pricing is volume-sensitive. Most suppliers list this as "Inquire" due to batch variability, but the data below provides a baseline for negotiation.
Tier 1: Major Catalog Suppliers (High Reliability)
Best for: GMP requirements, guaranteed purity, and immediate documentation.
Often stocks the methoxy-analog (A2372); ethoxy may be special order.
> Note on Pricing: Prices are estimated based on Q3 2023 market data for the homologous 6-methoxy analog and spot checks. Always request a Certificate of Analysis (CoA) before purchase to verify the salt form (free base vs. HCl).
Procurement Strategy: The "Purity Trap"
Why Price Varies:
The synthesis of this compound often involves nucleophilic aromatic substitution (
) on a di-halo precursor. Incomplete substitution leads to chloro-impurities (e.g., 2-amino-6-chloro-3-nitropyridine), which are difficult to remove because they have similar solubility profiles.
Recommendation:
For Screening (mg scale): Buy from Sigma or Combi-Blocks to ensure no false negatives in biological assays due to heavy metal or precursor contamination.
For Synthesis (g scale): Buy from BLD Pharm or Pharmalego, but perform an internal recrystallization (EtOH/Water) if the purity is <98%.
Technical Validation: QC Protocols
As a scientist, you must validate the material. Do not rely solely on the vendor's CoA.
A. Identity Verification (¹H NMR)
Solvent: DMSO-d₆
δ 1.35 (t, 3H): Methyl of the ethoxy group.
δ 4.40 (q, 2H): Methylene of the ethoxy group (distinctive downfield shift due to oxygen).
δ 6.20 (d, 1H): Aromatic proton at C5 (ortho to ethoxy).
δ 8.30 (d, 1H): Aromatic proton at C4 (ortho to nitro).
Synthesis protocol for 6-Ethoxy-3-nitropyridin-2-amine from 2,6-dichloro-3-nitropyridine
Protocol for 2,6-Disubstituted-3-Nitropyridines Source Material: 2,6-dichloro-3-nitropyridine[1] Executive Summary & Strategic Analysis This protocol details the synthesis of 6-Ethoxy-3-nitropyridin-2-amine (also known a...
Author: BenchChem Technical Support Team. Date: February 2026
Protocol for 2,6-Disubstituted-3-Nitropyridines
Source Material: 2,6-dichloro-3-nitropyridine[1]
Executive Summary & Strategic Analysis
This protocol details the synthesis of 6-Ethoxy-3-nitropyridin-2-amine (also known as 2-amino-6-ethoxy-3-nitropyridine) starting from 2,6-dichloro-3-nitropyridine .
The synthesis relies on utilizing the differential electrophilicity of the C2 and C6 positions on the pyridine ring, governed by the electronic influence of the C3-nitro group.
Step 1 (Regioselective Amination): The C2 position is significantly more electrophilic than C6 due to the strong inductive electron-withdrawing effect (-I) of the adjacent nitro group and the resonance stabilization of the Meisenheimer complex. This allows for highly selective mono-amination at C2 using aqueous ammonia.
Step 2 (Nucleophilic Ethoxylation): The resulting intermediate (2-amino-6-chloro-3-nitropyridine) contains an electron-donating amino group, which partially deactivates the ring. Consequently, the displacement of the remaining C6-chloride requires a stronger nucleophile (sodium ethoxide) to drive the reaction to completion.
Dissolution: In a 3-neck round-bottom flask equipped with a thermometer and reflux condenser, dissolve 2,6-dichloro-3-nitropyridine (10.0 g, 51.8 mmol) in Methanol (50 mL). The solution will appear pale yellow.
Addition: Cool the solution to 15–20°C using a water bath. Add Ammonium Hydroxide (25% aq., ~15 mL) dropwise over 20 minutes. Critical: Exothermic reaction. Maintain internal temperature < 30°C to prevent bis-amination.
Reaction: Once addition is complete, warm the mixture to 35–40°C and stir for 2–3 hours.
Checkpoint: Monitor via TLC (30% EtOAc in Hexanes). The starting material (Rf ~0.[5]7) should disappear, replaced by a lower Rf spot (Rf ~0.4, Intermediate).
Work-up: Cool the reaction mixture to 0–5°C (ice bath). Slowly add ice-cold water (100 mL) to precipitate the product.
Isolation: Filter the yellow precipitate via vacuum filtration. Wash the cake with cold water (2 x 20 mL) to remove ammonium chloride salts.
Drying: Dry the solid in a vacuum oven at 45°C for 6 hours.
Expected Yield: ~7.5 g (84%).
Appearance: Yellow crystalline solid.
Step 2: Synthesis of 6-Ethoxy-3-nitropyridin-2-amine
Objective: Displacement of the C6-chloride with ethoxide.
Preparation: In a dry reaction vessel under Nitrogen or Argon atmosphere, suspend the Intermediate (Step 1 product, 5.0 g, 28.8 mmol) in Absolute Ethanol (40 mL).
Nucleophile Addition: Add Sodium Ethoxide solution (21 wt% in ethanol, ~13 mL, 34.5 mmol) dropwise at room temperature.
Note: If commercial NaOEt solution is unavailable, freshly prepare by dissolving Sodium metal (0.8 g) in Ethanol (20 mL).
Reaction: Heat the mixture to reflux (78°C) for 4–5 hours.
Mechanistic Insight: The amino group at C2 donates electron density into the ring, raising the energy barrier for the second substitution. Thermal energy (reflux) is required to overcome this deactivation.
Checkpoint: TLC (50% EtOAc in Hexanes). Product will be more polar than the chloro-intermediate.
Quench: Cool the mixture to room temperature. Neutralize the excess base by adding Acetic Acid until pH is ~7.
Work-up: Concentrate the solvent under reduced pressure (Rotavap) to ~20% of original volume. Pour the residue into crushed ice/water (100 mL).
Isolation: Stir the aqueous slurry for 30 minutes. Filter the resulting solid.[6][8][10][11]
Purification: Recrystallize from Ethanol/Water (9:1) if high purity (>99%) is required.
Expected Yield: ~4.5 g (85%).
Appearance: Bright yellow to orange solid.
Analytical Validation & Quality Control
To ensure the protocol was successful, compare your results against these standard metrics.
Bis-amination (Step 1): If the reaction temperature exceeds 45°C or excess ammonia is added too quickly, the C6 chloride may also be displaced, forming 2,6-diamino-3-nitropyridine. Correction: Adhere strictly to 35-40°C and dropwise addition.
Incomplete Conversion (Step 2): The C6-Cl is deactivated. If the reaction stalls, ensure the Ethanol is anhydrous (water consumes ethoxide) and extend reflux time.
Safety Hazards[9]
Nitropyridines: Potentially energetic and often skin sensitizers. Handle with gloves and in a fume hood.
Sodium Ethoxide: Highly corrosive and moisture sensitive. Causes severe skin burns.
References
BenchChem. (2025).[7][12] An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine. Retrieved from (Source 1.4).
ChemicalBook. (n.d.). 2-Amino-6-methoxy-3-nitropyridine synthesis protocols. Retrieved from (Source 1.2).
PubChem. (2025).[9] 2,6-Dichloro-3-nitropyridine Compound Summary. National Library of Medicine. Retrieved from (Source 1.12).
Stack Exchange (Chemistry). (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from (Source 1.1).
Welcome to the Technical Support Center. You are likely performing a Nucleophilic Aromatic Substitution (
) on 2-amino-6-chloro-3-nitropyridine using an ethoxide source to generate 6-ethoxy-3-nitropyridin-2-amine .
This reaction relies on the electron-withdrawing nature of the 3-nitro group to activate the 6-position for nucleophilic attack.[1] However, the presence of the electron-donating 2-amino group deactivates the ring, creating a "push-pull" electronic system that makes the reaction sensitive to moisture, temperature, and stoichiometry.
The Mechanism (Visualization)
The following diagram illustrates the reaction pathway and the critical "Meisenheimer Complex" intermediate. Understanding this is key to troubleshooting color changes and stalling.
Figure 1: Reaction pathway showing the competition between product formation and the hydrolysis impurity sink.
Troubleshooting Guides (FAQ)
Scenario A: "My reaction stalls at 60-70% conversion and won't push to completion."
Diagnosis: This is often due to Base Depletion or Product Inhibition .
The Cause: As the reaction proceeds, chloride ions (
) are released. In non-polar solvents or limited solubility scenarios, the sodium chloride byproduct can coat the reagent or alter the ionic strength. More commonly, if any moisture is present, hydroxide () is generated. Hydroxide is a harder, more aggressive nucleophile than ethoxide and attacks the ring to form the hydroxy-impurity, consuming your starting material irreversibly.
The Fix:
Refresh Reagent: Do not just add more base to a stalled reaction. Isolate the crude and restart with fresh anhydrous NaOEt.
Solvent Switch: Ensure you are using absolute ethanol (200 proof, molecular sieve dried). Even 1% water content can cap your yield at ~80%.
Scenario B: "The reaction mixture turned a dark, alarming red/black color."
Diagnosis: This is usually Normal Behavior (Meisenheimer Complex).
The Science: The intermediate species (shown in Figure 1) is a resonance-stabilized anionic complex. For nitro-pyridines, this complex is intensely colored (deep red or orange).
Action: Monitor by TLC or HPLC. If the spot for the starting material is disappearing, the color is a sign of activity, not decomposition. However, if the color turns to tar-black and conversion stops, you have overheated the reaction (thermal degradation).
Scenario C: "I have a byproduct that co-elutes or crystallizes with my product."
Diagnosis: Formation of 6-hydroxy-3-nitropyridin-2-amine (or its pyridone tautomer).
The Cause: Water in the solvent or "wet" sodium ethoxide.
displaces the chloride instead of .
The Fix:
Prevention: Use freshly prepared NaOEt (dissolve Na metal in dry EtOH) rather than commercial solid NaOEt, which absorbs moisture rapidly from air.
Purification: The hydroxy impurity is significantly more acidic (pKa ~6-7) than the ethoxy product. Wash the organic layer with 5% aqueous
. The impurity will deprotonate and move to the aqueous layer; the product will remain in the organic phase.
Gold Standard Protocol: Synthesis of 6-Ethoxy-3-nitropyridin-2-amine
This protocol is designed to maximize yield (>85%) and minimize hydrolysis.
Use this flowchart to diagnose yield issues during your campaign.
Figure 2: Decision tree for diagnosing reaction failures.
References
Arkat USA. (2012).[2] Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc. Retrieved from [Link]
PubChem. (2025).[4] 6-Methoxy-N-methyl-3-nitropyridin-2-amine Compound Summary. National Library of Medicine. Retrieved from [Link]
Comparison of 6-Ethoxy vs 6-Methoxy-3-nitropyridin-2-amine reactivity
Topic: Comparison of 6-Ethoxy vs 6-Methoxy-3-nitropyridin-2-amine Reactivity Content Type: Publish Comparison Guide Executive Summary In the development of kinase inhibitors and privileged heterocyclic scaffolds (specifi...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparison of 6-Ethoxy vs 6-Methoxy-3-nitropyridin-2-amine Reactivity
Content Type: Publish Comparison Guide
Executive Summary
In the development of kinase inhibitors and privileged heterocyclic scaffolds (specifically 3-deazapurines or imidazo[4,5-b]pyridines), the choice between 6-Methoxy-3-nitropyridin-2-amine (6-OMe) and 6-Ethoxy-3-nitropyridin-2-amine (6-OEt) is rarely a matter of chemical reactivity alone, but rather one of physicochemical optimization and process scalability .
While both molecules share an identical electronic "push-pull" core—making them nearly indistinguishable in terms of reaction kinetics for standard transformations—they diverge significantly in solubility profiles , crystallinity , and lipophilicity (LogP) .
Select the Methoxy Analog (6-OMe) when: High atom economy is required, crystallinity is needed for purification, or when targeting specific steric pockets where the ethyl tail induces clashes.
Select the Ethoxy Analog (6-OEt) when: Process solubility is a bottleneck (especially in DCM/EtOAc), or when modulating LogP for blood-brain barrier (BBB) permeability or membrane penetration is necessary.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
The core scaffold is a highly functionalized pyridine. The 3-nitro group activates the ring for nucleophilic attack (though less so than in 2-chloro analogs) and serves as the precursor for the imidazole nitrogen. The 2-amino group acts as an electron donor (+M), stabilizing the system but also making the 3-nitro group less electrophilic than in unsubstituted nitropyridines.
Feature
6-Methoxy-3-nitropyridin-2-amine
6-Ethoxy-3-nitropyridin-2-amine
Impact
Formula
Atom Economy
MW
169.14 g/mol
183.17 g/mol
Mass balance
LogP (Calc)
~0.8 - 1.1
~1.3 - 1.6
6-OEt is more lipophilic
H-Bond Donors
1 ()
1 ()
Identical binding potential
Solubility
Low in non-polar solvents; Mod. in DMSO
Improved in DCM/EtOAc
Critical Process Factor
Steric Bulk
Low (Methyl)
Moderate (Ethyl)
Influence on 5-position functionalization
Synthetic Accessibility & Workflow
Both analogs are typically synthesized from 2,6-dichloro-3-nitropyridine . The choice of alkoxide (Sodium Methoxide vs. Sodium Ethoxide) determines the final product.
Reaction Pathway Diagram
The following Graphviz diagram illustrates the divergent synthesis and the downstream convergence toward the Imidazo[4,5-b]pyridine scaffold.
Caption: Divergent synthesis from common precursor and convergent downstream utility.
Comparative Reactivity Analysis
A. Nucleophilic Aromatic Substitution (
) Stability
Context: Can the alkoxy group be displaced?
Observation: In both analogs, the alkoxy group at C6 is para to the electron-withdrawing nitro group (C3). This theoretically activates it for displacement. However, the strong electron-donating effect of the amino group at C2 deactivates the ring significantly compared to a simple halonitropyridine.
Comparison:
6-OMe: The methoxy group is a slightly poorer leaving group than ethoxy in some contexts, but generally, both are stable under standard acidic or basic conditions used for downstream coupling.
Risk: Under forcing conditions with strong nucleophiles (e.g., thiols or amines at >120°C), the alkoxy group can be displaced, but this is rare in standard protocols.
B. Nitro Group Reduction (The "Gateway" Step)
This is the most critical reaction step. The nitro group must be reduced to an amine to form the 2,3-diamine species required for cyclization.
Reactivity: Both analogs reduce at similar rates. The electronic difference between MeO and EtO is negligible here.
Process Difference (Solubility):
6-OMe: Often precipitates out of solution during reduction (especially in EtOH/Water mixtures), which can complicate heterogeneous catalysis (Pd/C) by coating the catalyst.
6-OEt: The ethyl chain disrupts crystal packing, often keeping the substrate in solution longer, leading to cleaner kinetic profiles in hydrogenation reactions.
C. Cyclization to Imidazo[4,5-b]pyridines
Following reduction, the resulting diamine is condensed with an aldehyde (oxidative) or a carboxylic acid derivative.
6-OMe: Yields highly crystalline final products. Preferred if the final drug candidate needs to be a solid oral dosage form with high melting point.
6-OEt: Yields products with better solubility in organic solvents, facilitating flash chromatography purification.
Why this method? Catalytic hydrogenation (Pd/C) can be risky with sulfur-containing molecules or if the substrate solubility is poor. Iron/Acetic acid is robust, cheap, and works regardless of minor solubility issues.
Reagents:
Substrate (6-OMe or 6-OEt analog): 1.0 equiv
Iron Powder (325 mesh): 5.0 equiv
Ammonium Chloride (
): 5.0 equiv
Solvent: Ethanol/Water (4:1 ratio)
Step-by-Step:
Dissolution: Suspend the nitro-pyridine substrate in EtOH/Water.
Note: The 6-OEt analog will disperse/dissolve faster than the 6-OMe.
Activation: Add
and heat to 60°C.
Addition: Add Iron powder portion-wise over 15 minutes to control exotherm.
Reflux: Heat to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (The starting nitro spot is yellow; the product diamine is often fluorescent blue under UV).
Workup (Critical):
Filter hot through Celite to remove iron sludge. Wash with hot ethanol.
Caution: The resulting 2,3-diamine is air-sensitive (oxidizes to dark impurities).
Immediate Action: Concentrate the filtrate and immediately proceed to the cyclization step. Do not store the diamine overnight.
Add 1.2 equiv of the aldehyde (R-CHO) and 2.0 equiv of
(Sodium Metabisulfite) as an oxidant/catalyst.
Heat to 100°C for 4–6 hours.
Pour into ice water. The 6-OMe derivative will likely precipitate as a solid. The 6-OEt derivative may require extraction with EtOAc due to higher lipophilicity.
Decision Matrix (Graphviz)
Use this logic flow to determine the best analog for your specific project phase.
Caption: Logic flow for selecting between Methoxy and Ethoxy variants.
References
BenchChem. (2025).[1][2] Benchmarking the Efficiency of 6-Methoxy-2-nitropyridin-3-amine in Synthetic Reactions: A Comparative Guide. Retrieved from
European Commission. (2008). Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl. SCCP/1121/07.[3] Retrieved from
MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank 2021, M1184. Retrieved from
GuideChem. (n.d.). Synthesis and application of 2-Amino-6-Methoxy-3-Nitropyridine. Retrieved from
PubChem. (2025).[4] 6-Methoxy-3-nitropyridin-2-amine Compound Summary. CID 73896-36-3.[5] Retrieved from
Goker, H. et al. (2023).[6][7] Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity. Retrieved from
Mastering the Safe Handling of 6-Ethoxy-3-nitropyridin-2-amine: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the ability to safely manage specialized chemical intermediates is fundamental to both personal safety and experimental integrity. 6-Ethoxy-3-nitropyrid...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers at the forefront of drug discovery and development, the ability to safely manage specialized chemical intermediates is fundamental to both personal safety and experimental integrity. 6-Ethoxy-3-nitropyridin-2-amine, a substituted nitropyridine, is one such compound that requires meticulous handling. This guide provides an in-depth, procedural framework for its safe use, from initial handling to final disposal, grounded in established safety principles for this class of compounds.
I. Hazard Assessment and Engineering Controls: The Foundation of Safety
Before handling 6-Ethoxy-3-nitropyridin-2-amine, a thorough risk assessment is crucial. Based on the hazard profile of similar nitropyridine derivatives, it is prudent to treat this compound as hazardous.[1]
Engineering Controls are the first and most effective line of defense in mitigating exposure. All operations involving 6-Ethoxy-3-nitropyridin-2-amine, including weighing, dissolution, and transfer, must be conducted within a certified chemical fume hood.[2] This is critical to prevent the inhalation of any dust or aerosols. Furthermore, an emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[6]
II. Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling 6-Ethoxy-3-nitropyridin-2-amine. The following table outlines the recommended PPE, tailored to the potential risks.
Body Part
Required PPE
Rationale and Specifications
Eyes/Face
Chemical Safety Goggles and Face Shield
Goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face, particularly when handling larger quantities or during procedures with a higher splash potential.[6]
Hands
Chemical-Resistant Gloves (Nitrile or Neoprene)
Standard laboratory gloves may not offer sufficient protection. Nitrile or neoprene gloves provide good resistance to a range of chemicals. It is imperative to check the manufacturer's glove compatibility chart and to change gloves immediately if contamination is suspected.[2]
Body
Fully-Buttoned Laboratory Coat
A lab coat made of a suitable chemical-resistant material should be worn at all times to protect against accidental spills and contamination of personal clothing.[4]
Respiratory
NIOSH-Approved Respirator (if applicable)
While all work should be conducted in a fume hood, a respirator may be required in the event of a large spill or if engineering controls are not sufficient to maintain exposure below acceptable limits.[7]
III. Step-by-Step Safe Handling Protocol
Adherence to a systematic workflow is paramount for minimizing risk. The following protocol outlines the essential steps for the safe handling of 6-Ethoxy-3-nitropyridin-2-amine.
Preparation : Before bringing the compound into the work area, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and has been inspected for integrity.
Weighing and Transfer :
Perform all weighing operations within the fume hood.
Use a disposable weighing boat or paper to avoid contamination of the balance.
Transfer the solid compound carefully to prevent the generation of dust.
If transferring a solution, use a pipette or a syringe with a blunt-tip needle to minimize the risk of splashes and aerosol formation.
In-Use :
Keep all containers with 6-Ethoxy-3-nitropyridin-2-amine tightly sealed when not in immediate use.
Clearly label all vessels containing the compound.
Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]
Post-Handling :
Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol), followed by soap and water.
Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.
IV. Spill Management and Waste Disposal: A Responsible Conclusion
Accidents can happen, and a well-defined plan for spill management and waste disposal is essential.
Spill Response :
Small Spills : For a small spill of solid material, carefully sweep it up with an appropriate tool, avoiding dust generation, and place it in a labeled hazardous waste container. For a small liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.
Large Spills : In the event of a large spill, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.
Waste Disposal :
All waste containing 6-Ethoxy-3-nitropyridin-2-amine, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[8]
Segregation : Do not mix this waste with other waste streams.
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
Disposal : Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Never dispose of this compound down the drain or in the regular trash.[1]
The following diagram illustrates the lifecycle of handling 6-Ethoxy-3-nitropyridin-2-amine, from preparation to disposal.
Caption: Workflow for the safe handling of 6-Ethoxy-3-nitropyridin-2-amine.
By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with 6-Ethoxy-3-nitropyridin-2-amine, fostering a secure and productive research environment.
References
NINGBO INNO PHARMCHEM CO.,LTD. Safety and Handling of 2,6-Dimethyl-3-Nitropyridine in Chemical Processes. Available at: [Link].
KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: Pyridine. Available at: [Link].
KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: 2-(6-Methoxypyridin-2-yl)propan-2-amine. Available at: [Link].
Pharmaffiliates. 6-Nitropyridin-2-amine | CAS No : 14916-63-3. Available at: [Link].
PubChem. 6-Methoxy-N-methyl-3-nitropyridin-2-amine. Available at: [Link].